REACTION_CXSMILES
|
C(OC([C:6]1[C:11](=[O:12])[NH:10][C:9]2[N:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:14]=[CH:15][C:8]=2[C:7]=1[NH2:22])=O)C>[OH-].[Na+].O>[NH2:22][C:7]1[C:8]2[CH:15]=[N:14][N:13]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:9]=2[NH:10][C:11](=[O:12])[CH:6]=1 |f:1.2|
|
Name
|
4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(NC1=O)N(N=C2)C2=CC=CC=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
kept there for 19 h
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water
|
Type
|
ADDITION
|
Details
|
acidified to pH 5 by dropwise addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(NC(C1)=O)N(N=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |